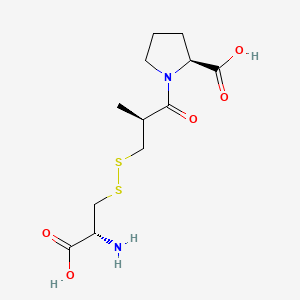

Captopril-cysteine disulfide

Description

Contextualization of Thiol-Disulfide Chemistry in Biological Systems

Thiol-disulfide chemistry is central to life, playing a critical role in maintaining cellular redox balance, protein structure, and enzyme function. nih.govplos.org The reversible oxidation of thiol (or sulfhydryl) groups (-SH) to form disulfide bonds (-S-S-) is a key reaction. libretexts.org These reactions are not merely for structural stabilization; they are dynamic processes involved in redox signaling and protecting against oxidative stress. nih.gov

In biological systems, the thiol-disulfide status is tightly regulated. For instance, the intracellular environment of a cell is generally kept in a reduced state due to a high concentration of glutathione (B108866) (GSH), a major endogenous antioxidant, which readily reduces disulfide bonds. libretexts.org Conversely, the extracellular environment is more oxidizing, favoring the formation of stable disulfide bonds that are crucial for the structure and function of many extracellular proteins. plos.org This dynamic interplay, known as thiol-disulfide exchange, can act as a molecular switch, modulating the activity of numerous proteins and enzymes. plos.org The study of these exchange reactions, whether through direct substitution or via redox-mediated pathways, provides fundamental insights into cellular machinery and redox homeostasis. nih.govnih.gov

Significance of Captopril (B1668294) as a Thiol-Containing Molecule in Academic Research

Captopril is a well-known angiotensin-converting enzyme (ACE) inhibitor. drugbank.com Its significance in academic research, however, extends beyond its primary pharmacological role due to the presence of a reactive thiol group in its structure. auajournals.orgnih.govnih.gov This functional group makes captopril an interesting molecule for studying thiol-disulfide exchange reactions. acs.org

Research has shown that captopril's thiol group can interact non-enzymatically with proteins containing disulfide bonds. acs.org For example, studies have demonstrated that captopril can modify proteins like insulin (B600854) by reducing its interchain and intrachain disulfide bonds, leading to the formation of captopril-protein adducts. acs.org This reactivity highlights captopril's potential to alter the thiol-disulfide state of proteins, which is a key factor for their conformation and stability. acs.org The investigation of captopril's interactions therefore provides a valuable model for understanding how small thiol-containing molecules can influence protein structure and function within a biological context. nih.govacs.org

Overview of Captopril-Cysteine Disulfide as a Target for Chemical and Biochemical Investigation

The formation of a mixed disulfide between captopril and the amino acid cysteine results in the compound this compound. auajournals.orgontosight.ai This molecule is a prominent metabolite of captopril found in the body. drugbank.com The compound arises from a disulfide exchange reaction where the thiol group of captopril forms a covalent bond with cysteine. auajournals.orgajol.info

A primary reason for the scientific interest in this compound is its dramatically increased solubility compared to cystine, the disulfide dimer of cysteine. cystinuria.org Research indicates that this compound is approximately 200 times more soluble than cystine alone. auajournals.orgcystinuria.orgresearchgate.net This property is particularly relevant in studies related to cystinuria, a genetic disorder characterized by the formation of cystine stones. researchgate.net The formation of the highly soluble this compound is considered a key mechanism by which captopril administration can reduce urinary cystine levels. cystinuria.org Consequently, the compound serves as a significant target for investigation in the development of alternative therapeutic strategies and in understanding the metabolic fate of captopril. ontosight.aiajol.info

Research Data Tables

Physicochemical Properties of this compound

This table summarizes the key computed physicochemical properties of the this compound molecule.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₀N₂O₅S₂ | nih.gov |

| Molecular Weight | 336.4 g/mol | nih.gov |

| IUPAC Name | (2S)-1-[(2S)-3-[[(2R)-2-amino-2-carboxyethyl]disulfanyl]-2-methylpropanoyl]pyrrolidine-2-carboxylic acid | nih.gov |

| CAS Number | 75479-46-8 | nih.gov |

Comparative Research Findings

This table presents key research findings related to the formation and properties of this compound.

| Research Finding | Significance | References |

| Metabolite Identification | This compound is a major metabolite of captopril, formed in vivo. | drugbank.com |

| Solubility | The this compound compound is ~200 times more soluble than cystine. | auajournals.orgajol.infocystinuria.orgresearchgate.net |

| Formation Mechanism | Forms via a thiol-disulfide exchange reaction between captopril's sulfhydryl group and cysteine. | auajournals.orgacs.org |

| Analytical Detection | Can be identified and quantified as a metabolite in urine using methods like HPLC. | jamanetwork.com |

Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-[(2S)-3-[[(2R)-2-amino-2-carboxyethyl]disulfanyl]-2-methylpropanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O5S2/c1-7(5-20-21-6-8(13)11(16)17)10(15)14-4-2-3-9(14)12(18)19/h7-9H,2-6,13H2,1H3,(H,16,17)(H,18,19)/t7-,8+,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEEBNBLVYKFVTK-VGMNWLOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CSSCC(C(=O)O)N)C(=O)N1CCCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CSSC[C@@H](C(=O)O)N)C(=O)N1CCC[C@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50226415 | |

| Record name | Captopril-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50226415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75479-46-8 | |

| Record name | 1-[(2S)-3-[[(2R)-2-Amino-2-carboxyethyl]dithio]-2-methyl-1-oxopropyl]-L-proline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75479-46-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Captopril-cysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075479468 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Captopril-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50226415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CAPTOPRIL-L-CYSTEINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1036F0RZ9O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanisms and Pathways of Formation and Biotransformation

Thiol-Disulfide Exchange Mechanisms

Thiol-disulfide exchange is a fundamental biochemical reaction wherein a thiol group attacks a disulfide bond, resulting in the formation of a new disulfide bond and a new thiol. nih.gov This process is central to the metabolism of captopril (B1668294), facilitating its covalent interaction with endogenous thiols and disulfides. nih.gov The reactive sulfhydryl group in captopril readily participates in these exchange reactions, leading to the formation of mixed disulfides with small molecules like cysteine and glutathione (B108866), as well as with proteins containing cysteine residues. nih.govacs.org

In biological systems, captopril is metabolized into several key disulfide-containing products through reactions with endogenous compounds. nih.gov These biotransformation processes can be both enzymatic and non-enzymatic. nih.gov In vitro studies using blood have demonstrated that while captopril remains in its reduced sulfhydryl form within intact blood cells, in whole blood or plasma, it is converted to its symmetrical disulfide and other oxidative products. nih.gov

Captopril-cysteine disulfide is a significant metabolite of captopril. nih.gov Its formation is intricately linked to the metabolism of captopril-glutathione disulfide. nih.gov In vitro studies have shown that captopril-glutathione disulfide is rapidly hydrolyzed to form captopril-cysteine mixed disulfide (CySSQ) in rat kidney preparations. nih.gov This hydrolysis is inhibited by anthglutin (B1665564), a specific inhibitor of γ-glutamyltranspeptidase, indicating an enzymatic role in this conversion. nih.gov When captopril-glutathione disulfide was administered to a beagle dog, the major urinary metabolite was this compound. nih.gov This suggests a metabolic pathway where captopril first forms a mixed disulfide with glutathione, primarily in the liver, which is then hydrolyzed in the kidney to yield the this compound. nih.gov

The metabolism of captopril-cysteine itself shows species-specific differences. When administered intravenously, captopril-cysteine is a major component in the blood of dogs, while in rats, it is more readily converted back to captopril and captopril covalently bound to plasma proteins. nih.gov This greater net conversion in rats helps explain why captopril-cysteine is a major urinary metabolite of captopril in dogs but only a minor one in rats. nih.gov

| Species | Captopril-Protein Conjugates (% of total radioactivity) | Captopril-L-Cysteine (% of total radioactivity) |

|---|---|---|

| Rat | 70% | 23% |

| Dog | 45% | 53% |

In vitro studies with rat liver preparations have identified glutathione-captopril mixed disulfide (GSSQ) as the major initial metabolite of captopril. nih.gov The formation of this mixed disulfide is significantly accelerated by the presence of oxidized glutathione (GSSG), but not by reduced glutathione (GSH). nih.gov This indicates that the primary mechanism for GSSQ formation is a thiol-disulfide interchange between captopril and GSSG. nih.gov The reaction is markedly reduced by heat treatment of the liver preparations, suggesting it is catalyzed by a GSSG-specific enzyme, likely a thioltransferase (Glutathione: Disulfide Oxidoreductase). nih.gov While captopril can also undergo thiol-disulfide interchange with L-cystine and L-homocystine, the formation of the glutathione conjugate is a much more rapid reaction. nih.gov

Captopril can be oxidized to form a symmetrical disulfide, also known as captopril dimer or SQ 14,551. nih.govcaymanchem.com This is a major degradation product of captopril, particularly in aqueous solutions, and is considered a potential impurity in pharmaceutical preparations. caymanchem.comresearcher.liferesearchgate.net The formation of the dimer involves the oxidation of the sulfhydryl group of two captopril molecules. researchgate.net This oxidation can occur spontaneously and is catalyzed by factors such as oxygen partial pressure and the presence of metal ions like cupric ions. nih.gov In vitro studies identified the symmetrical disulfide as a minor metabolite in rat liver preparations alongside the major glutathione conjugate. nih.gov The dimer itself can be metabolized back to the active monomer, captopril, suggesting that disulfide conjugates may act as prodrugs. nih.gov

| Metabolite | Precursor/Reactant | Key Organ of Formation/Conversion | Formation Mechanism |

|---|---|---|---|

| This compound | Captopril-glutathione disulfide | Kidney | Enzymatic Hydrolysis (γ-glutamyltranspeptidase) |

| Captopril-glutathione disulfide | Captopril + Oxidized Glutathione (GSSG) | Liver | Enzymatic Thiol-Disulfide Exchange (Thioltransferase) |

| Symmetrical Captopril Disulfide | Captopril + Captopril | Plasma/Aqueous Solution | Oxidation (Spontaneous/Catalyzed) |

The sulfhydryl group of captopril is a key determinant of its chemical reactivity and its interactions within biological systems. cas.cz This thiol group allows captopril to participate in various redox reactions, including scavenging reactive oxygen species and undergoing thiol-disulfide exchange. nih.govcas.cz The reactivity of captopril's thiol group is not unique; other thiol-containing compounds also exhibit similar chemical properties, though the specific rates and tendencies for reaction can differ. researchgate.net

The formation of captopril disulfide is a reversible process. nih.gov The disulfide bond can be reduced back to the free thiol group of captopril through thiol-disulfide exchange with reducing agents. researchgate.net Studies comparing the reduction of captopril disulfide and penicillamine (B1679230) disulfide found that near-quantitative reduction of captopril disulfide was achieved with tributyl phosphine, while the same conditions produced no detectable reduction of penicillamine disulfide. researchgate.net This suggests a greater tendency for the captopril disulfide bond to be reduced compared to that of penicillamine disulfide. This reactivity is crucial for the in vivo dissociation of captopril-protein conjugates, a process dependent on endogenous thiols like glutathione and cysteine. nih.gov The cleavage of these conjugates by endogenous thiols proceeds via a spontaneous thiol-disulfide interchange, releasing the active captopril. nih.gov

Comparative Reactivity with Other Thiol-Containing Compounds

Kinetic and Equilibrium Considerations of Exchange Reactions

The formation of this compound is governed by the principles of thiol-disulfide exchange reactions. These reactions are reversible and their kinetics are influenced by several factors including pH, the presence of metal ions, and the specific properties of the thiols and disulfides involved.

Spectrophotometric studies on the oxidation of captopril and cysteine have provided insights into the kinetics of disulfide formation. The rate law for the oxidation of these thiols by octacyanomolybdate(V) and octacyanotungstate(V) in an acidic medium (pH range 2.20–4.80) is given by: Rate = k [RSH] [Ox] [H+]⁻¹ where RSH represents either captopril or cysteine, and Ox is the oxidizing agent. researchgate.netppu.edu This rate law indicates an inverse dependence on the proton concentration, suggesting that the thiolate anion (RS⁻) is the reactive species. researchgate.net

The activation parameters for these oxidation reactions have been determined, revealing that octacyanomolybdate(V) is a more reactive oxidizing agent than octacyanotungstate(V). ppu.eduresearchgate.net The oxidation of captopril by platinum(IV) complexes has been shown to follow second-order kinetics, being first-order in both the platinum complex and captopril. researchgate.netrsc.org In these reactions, the fully deprotonated form of captopril is significantly more reactive than its thiol form. researchgate.netrsc.org

The spontaneous thiol-disulfide interchange reaction is a key process in the formation of mixed disulfides. nih.gov This process is also implicated in the covalent modification of proteins by captopril, where the drug's reactive thiol group can form disulfide bonds with cysteine residues in proteins like insulin (B600854). nih.govacs.org

Table 1: Factors Influencing the Kinetics of Captopril and Cysteine Oxidation

| Factor | Effect on Reaction Rate | Reference |

|---|---|---|

| pH | Rate increases with increasing pH (inverse dependence on [H⁺]) | researchgate.netresearchgate.net |

| Ionic Strength | Influences the reaction rate | ppu.eduresearchgate.net |

| Temperature | Affects the rate constant as described by the Arrhenius equation | ppu.eduresearchgate.net |

| Dielectric Constant | Modifies the reaction rate | ppu.eduresearchgate.net |

| Copper(II) Ions | Catalyzes the oxidation reaction | researchgate.netnih.gov |

Enzymatic and Non-Enzymatic Pathways of Disulfide Formation

In vitro studies using rat liver 9000 x g supernatants have demonstrated that the formation of the mixed disulfide between captopril and glutathione (GSSQ) is a rapid, enzyme-catalyzed reaction. nih.gov This reaction is significantly accelerated by the addition of oxidized glutathione (GSSG), but not reduced glutathione (GSH), indicating that GSSQ is formed through a thiol-disulfide interchange between captopril and GSSG. nih.gov

The enzymatic nature of this reaction was confirmed by the observation that heat treatment of the liver supernatants markedly decreased the rate of GSSQ formation. nih.gov The enzyme responsible for this catalysis is believed to be thioltransferase (Glutathione: Disulfide Oxidoreductase) , which specifically facilitates the reaction with GSSG. nih.gov While thiol-disulfide interchange was also observed with other disulfides like L-cystine and the symmetrical disulfide of captopril, these reactions were significantly slower than the thioltransferase-mediated formation of GSSQ. nih.gov

In the absence of enzymatic catalysis, captopril and cysteine can undergo non-enzymatic oxidation to form disulfides. This spontaneous process is a characteristic feature of sulfhydryl compounds. nih.gov The stability of captopril in aqueous solution is influenced by factors such as pH and the partial pressure of oxygen. nih.gov The primary degradation product of captopril under these conditions is its disulfide dimer. nih.gov

The autooxidation of thiols like captopril can be catalyzed by trace metal ions, such as copper(II). researchgate.netnih.govnih.gov The mechanism involves the formation of a cysteine sulfenic acid (Cys-SOH) intermediate, which is a key step in the spontaneous, non-enzymatic formation of disulfide bonds in the presence of molecular oxygen and trace metals. nih.gov This process is relevant not only for the formation of this compound but also for the undesirable formation of disulfide-linked dimers of peptides and proteins. nih.gov The reactive thiol group of captopril is also involved in scavenging reactive oxygen species like hydrogen peroxide. nih.gov

In Vitro Models for Biotransformation Studies

To investigate the complex metabolic pathways of captopril, researchers have utilized various in vitro models that mimic physiological conditions. These models have been instrumental in elucidating the formation and subsequent transformation of this compound.

Cell-free systems, particularly 9000 x g supernatants from liver and kidney homogenates, have been extensively used to study the biotransformation of captopril. nih.gov In rat liver 9000 x g supernatants, ¹⁴C-labeled captopril was primarily metabolized to glutathione-captopril mixed disulfide (GSSQ), with smaller amounts of the symmetrical captopril disulfide also being formed. nih.gov

These in vitro systems allow for the investigation of specific enzymatic activities in different tissues. For instance, the formation of GSSQ was found to be a prominent pathway in liver supernatants, highlighting the role of hepatic enzymes in the initial stages of captopril metabolism. nih.gov

The biotransformation of captopril metabolites is a multi-step process. While GSSQ was found to be stable in rat liver 9000 x g supernatants, it was rapidly hydrolyzed to cysteine-captopril mixed disulfide (CySSQ) in rat kidney 9000 x g supernatants. nih.gov This finding points to a tissue-specific metabolic pathway where GSSQ, formed in the liver, is transported to the kidney for further processing. nih.gov

The hydrolysis of the glutamyl residue from GSSQ is catalyzed by γ-glutamyltranspeptidase , an enzyme abundant in the kidney. nih.gov The specific inhibition of this enzyme by anthglutin was shown to block the hydrolysis of GSSQ, confirming its role in the formation of CySSQ. nih.gov These in vitro findings were corroborated by in vivo studies in a beagle dog, where administration of GSSQ-¹⁴C resulted in the urinary excretion of CySSQ, supporting the proposed liver-to-kidney metabolic pathway. nih.gov

Table 2: Summary of In Vitro Biotransformation of Captopril

| In Vitro System | Key Metabolite Formed | Enzyme Implicated | Reference |

|---|---|---|---|

| Rat Liver 9000 x g Supernatant | Glutathione-captopril mixed disulfide (GSSQ) | Thioltransferase (Glutathione: Disulfide Oxidoreductase) | nih.gov |

| Rat Kidney 9000 x g Supernatant | Cysteine-captopril mixed disulfide (CySSQ) from GSSQ | γ-Glutamyltranspeptidase | nih.gov |

Advanced Analytical Methodologies for Detection and Characterization

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical tool for studying the covalent modification of proteins and peptides by drugs like captopril (B1668294). acs.org It allows for the precise determination of molecular mass changes resulting from adduct formation.

Electrospray Ionization Mass Spectrometry (ESI-MS) is highly effective for identifying captopril adducts. In studies involving the interaction of captopril with molecules containing cysteine residues, such as the protein insulin (B600854), ESI-MS detects the formation of adducts by observing specific mass increases. nih.gov The formation of a disulfide bond between the thiol group of captopril and a cysteine residue results in a mass increase of 215.06 Da. acs.orgnih.gov This value corresponds to the mass of the captopril molecule (217.07 Da) minus two hydrogen atoms, which are lost during the formation of the disulfide bridge. nih.gov

Liquid chromatography coupled with ESI-MS (LC-ESI-MS) can separate different species from a sample before mass analysis. For instance, when insulin is incubated with captopril, LC-ESI-MS analysis reveals multiply charged peaks corresponding to the intact A and B chains of insulin, indicating the reduction of interchain disulfide bonds. nih.gov Furthermore, the spectra show peaks for these chains with single (1C) and double (2C) captopril adducts. nih.gov

Table 1: ESI-MS Detection of Captopril Adducts on Insulin B Chain

| Species | Charge State | Observed m/z |

|---|---|---|

| B Chain | +5H | 686.7099 |

| B Chain + 1 Captopril | +5H | 729.8962 |

| B Chain + 2 Captopril | +5H | 772.9 |

| B Chain | +4H | 858.1472 |

This table presents hypothetical data based on findings reported in the literature for illustrative purposes. nih.gov

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is a "soft" ionization technique that is particularly useful for analyzing large biomolecules like proteins and peptides with minimal fragmentation. scripps.eduresearchgate.netnih.gov It provides high ion yields and allows for the measurement of compounds with high accuracy and sub-picomole sensitivity. scripps.edu In the context of Captopril-cysteine disulfide, MALDI-MS is used to determine the molecular mass of proteins or peptides before and after modification by captopril. nih.gov

Studies have shown that after treating insulin with captopril, MALDI-MS analysis reveals the formation of the individual A and B chains, confirming the cleavage of disulfide bridges. nih.gov The spectra also show that both the A and B chains are modified by captopril, evidenced by an average mass increase of 215 Da for each chain. acs.orgnih.gov These findings from MALDI-MS corroborate the results obtained from ESI-MS, confirming that captopril covalently modifies cysteine residues. nih.gov

Tandem Mass Spectrometry (MS/MS) is indispensable for the structural elucidation of captopril adducts, as it can pinpoint the exact location of the modification on a peptide or protein. nih.gov This technique involves selecting a specific ion (the precursor ion) from the first stage of mass spectrometry and subjecting it to fragmentation. The resulting fragment ions (product ions) are then analyzed in a second stage of mass spectrometry, providing detailed structural information. ethz.ch

In the analysis of captopril-modified insulin, LC-MS/MS experiments have been used to identify the specific cysteine residues that form disulfide bonds with captopril. nih.gov By digesting the modified protein into smaller peptides and analyzing them with MS/MS, researchers can compare the fragmentation patterns of modified peptides with their unmodified counterparts. For example, an increase in the mass of specific fragment ions (such as b and y ions) by 215.06 Da confirms that the modification is located on the amino acid residue within that fragment. nih.gov Through this method, specific modifications at Cys6 and Cys7 of the A chain and Cys7 and Cys19 of the B chain of insulin have been identified. nih.gov

Quantitative analysis of captopril and its disulfide metabolites, including this compound, is crucial for pharmacokinetic and metabolic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used method for this purpose due to its high sensitivity, selectivity, and speed. japsonline.comresearchgate.net

These methods often employ a protein precipitation step for sample preparation, followed by separation on a reversed-phase column. japsonline.com Detection is typically performed using an ESI source in positive ion mode with multiple reaction monitoring (MRM). japsonline.comresearchgate.net In MRM, specific precursor-to-product ion transitions are monitored for the analyte and an internal standard, which provides high selectivity and accurate quantification. For captopril, the transition of m/z 218.09 → 116.16 has been utilized. japsonline.com Such methods can achieve a lower limit of quantification (LLOQ) in the low ng/mL range, making them suitable for analyzing biological samples. japsonline.com

Another approach involves gas chromatography-mass spectrometry (GC-MS), though it requires derivatization of the analytes. nih.gov In one method, disulfide metabolites are first reduced to captopril, which is then derivatized before GC-MS analysis to determine the total captopril concentration. nih.gov

Table 2: Example Parameters for LC-MS/MS Quantitative Method

| Parameter | Value |

|---|---|

| Ionization Mode | Positive Ion Electrospray (ESI) |

| MS Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | 218.09 |

| Product Ion (m/z) | 116.16 |

| Linear Range | 10–2000 ng/mL |

This table summarizes typical parameters for the quantitative analysis of captopril as reported in the literature. japsonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for detailed structural and conformational analysis of molecules in solution.

Proton (1H) NMR spectroscopy provides valuable insights into the structure and conformational dynamics of this compound. researchgate.net A key structural feature of captopril and its disulfides is the amide bond within the proline moiety. Due to the slow rotation around this bond, separate resonance signals are observed in the 1H NMR spectrum for the cis and trans conformations. researchgate.net

By analyzing the intensities of these distinct resonances, it is possible to estimate the conformational equilibrium constants (K = [trans]/[cis]) as a function of experimental conditions, such as pH. researchgate.net This analysis reveals the preferred conformation of the molecule in solution. Comparative structural studies have noted differences in the conformation of the five-membered proline ring and the side chain containing the sulfur atom between captopril and its symmetrical disulfide dimer. nih.govresearchgate.net While X-ray crystallography shows an extended side-chain conformation for captopril and a folded one for its dimer, 1H NMR provides information about the dynamic equilibrium between different conformers in the solution phase. researchgate.netnih.gov

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| Captopril |

| Cysteine |

| This compound |

| Captopril disulfide (dimer) |

| Insulin |

Monitoring Thiol-Disulfide Exchange Equilibria and Dynamics

The reversible thiol-disulfide exchange is a fundamental process influencing the stability and bioavailability of captopril. The formation of this compound is a result of this exchange between the thiol group of captopril and a cysteine residue. Monitoring the kinetics and equilibria of this process is essential for understanding the drug's behavior in biological systems.

Kinetic studies on the oxidation of captopril to its disulfide form have shown that the reaction rate is influenced by several factors, including pH, oxygen partial pressure, and the presence of metal ions like cupric ions nih.gov. The oxidation product is solely captopril disulfide nih.gov. The reaction can shift from first-order to zero-order kinetics as the concentration of captopril decreases, with the transition point being dependent on the aforementioned factors nih.gov. An increase in pH from 6.6 to 8.0 tends to make the first-order process more dominant nih.gov. A proposed mechanism involves a cupric ion- and molecular oxygen-catalyzed oxidation nih.gov.

Furthermore, investigations into the oxidation of captopril by platinum(IV) complexes have demonstrated a second-order reaction, being first-order in both captopril and the platinum(IV) complex rsc.org. In these studies, captopril was oxidized to form captopril-disulfide, which was identified using ESI mass spectrometry rsc.org. The reactivity of captopril is significantly higher in its fully deprotonated state rsc.org.

Chromatographic Separations

Chromatographic techniques are indispensable for the separation and quantification of this compound from captopril and other related substances.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purity assessment and quantification of captopril and its disulfides. Various HPLC methods have been developed for the sensitive determination of captopril and its mixed disulfides in biological matrices like plasma and urine nih.gov. In many of these methods, the disulfide metabolites, including this compound, are reduced to captopril prior to derivatization and detection to measure the "total captopril" concentration nih.gov.

For direct analysis, reversed-phase HPLC methods are commonly employed. An efficient Ultra-High Performance Liquid Chromatography (UHPLC) method was developed for the quantification of captopril and its primary degradation product, captopril disulfide arxiv.org. This method utilized a C18 column with an isocratic mobile phase, achieving good resolution between captopril and captopril disulfide arxiv.org. The details of the chromatographic conditions from this study are presented in the table below.

| Parameter | Condition |

| Column | Waters Acquity UHPLC BEH C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase | Methanol:Milli-Q water:Trifluoroacetic acid (55:45:0.05 v/v/v) |

| Flow Rate | 0.1 mL/min |

| Detection Wavelength | 220 nm |

| Retention Time (Captopril) | 1.744 minutes |

| Retention Time (Captopril disulfide) | 2.657 minutes |

This table summarizes the UHPLC conditions for the separation of Captopril and Captopril disulfide.

Another study highlighted the complexity of the HPLC profile of captopril disulfide due to the presence of three reversible cis-trans isomers (cis-cis, cis-trans, and trans-trans) arising from the two amide bonds. This can result in varied chromatogram shapes, including three distinct peaks, peaks with plateaus between them, or a single broad peak, depending on conditions like column temperature and eluent flow rate.

Capillary Electrophoresis Applications for Separation of Captopril and its Disulfides

Capillary electrophoresis (CE) offers a high-efficiency alternative for the separation of captopril and its disulfide forms. Capillary Zone Electrophoresis (CZE) has been successfully applied to quantify captopril and its degradation products in pharmaceutical formulations nih.gov. One such method utilized a sodium phosphate buffer (pH 5.5; 100 mM) with the addition of cetyltrimethylammonium bromide (CTAB) as a running buffer, demonstrating its utility as a stability-indicating assay nih.gov.

The development of CE methods for captopril can be challenging due to the absence of a strong chromophore and the existence of interconverting cis-trans isomers nih.gov. To address these issues, micellar electrokinetic chromatography (MEKC) with the addition of n-butanol and γ-cyclodextrin has been investigated, enabling a complete separation of captopril, its impurities, and other combined drugs in under three minutes nih.gov. The optimization of a CZE method using a central composite design identified a 20 mM phosphate buffer at pH 7.0 as a suitable running buffer, which produced sharp, well-resolved peaks for captopril nih.gov. The use of sodium metabisulphite was also found to prevent the degradation of captopril in test solutions over a 24-hour period nih.gov.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, provide valuable insights into the molecular structure of this compound, particularly the characteristic disulfide bond.

Infrared (IR) Spectroscopy for Disulfide Bond Characterization

Infrared (IR) spectroscopy is a powerful tool for characterizing the formation of the disulfide bond in this compound. The key diagnostic feature in the IR spectrum is the disappearance of the S-H stretching vibration band, which is typically observed for the parent compound, captopril. This band is located at approximately 2566 cm⁻¹. The absence of this peak in the spectrum of captopril disulfide is a clear and consistent indicator of the formation of the S-S bond.

Raman Spectroscopy for Degradation Monitoring and S-S Bond Observation

Raman spectroscopy is particularly well-suited for the observation of the S-S bond and for monitoring the degradation of captopril to its disulfide forms. A distinct and strong band in the Raman spectrum centered around 512 cm⁻¹ is attributed to the S-S stretching mode of captopril disulfide. The appearance and increase in the intensity of this band over time can be used to monitor the degradation of captopril when exposed to air. For instance, a weak band at 512 cm⁻¹ was observed after 6 weeks of air exposure, indicating the formation of captopril disulfide.

Near-Infrared (NIR) Spectroscopy in Characterization of Degradation Products

Near-Infrared (NIR) spectroscopy, coupled with chemometric methods, has emerged as a powerful process analytical technology (PAT) for the non-destructive and rapid quantification of captopril degradation products, primarily captopril disulfide. researchgate.netfapesp.br This methodology is crucial for pharmaceutical quality control, as captopril disulfide is the major impurity resulting from the degradation of captopril. researchgate.net The presence of this disulfide not only reduces the concentration of the active pharmaceutical ingredient (API) but can also impart a metallic taste to tablets, potentially reducing patient adherence to treatment. researchgate.netfapesp.br

Research has demonstrated the successful application of NIR diffuse reflectance spectroscopy for quantifying captopril disulfide in tablets. researchgate.netfapesp.br In these studies, tablets were subjected to accelerated degradation to create a wider range of disulfide concentrations. researchgate.netfapesp.br NIR spectra of these tablets were recorded, typically in the 14,000 to 3800 cm⁻¹ region, and correlated with data from a reference method, high-performance liquid chromatography (HPLC). researchgate.netfapesp.br

Partial least squares (PLS) regression models are then constructed to build a quantitative relationship between the NIR spectral data and the concentration of captopril disulfide. The performance of these models is enhanced by various spectral pre-processing techniques, such as the Savitzky-Golay first derivative. researchgate.netfapesp.br Validation of these models using an external set of samples has yielded a low root mean square error of prediction (RMSEP), for instance, 0.074 mg per tablet, confirming the accuracy of the method. researchgate.netfapesp.br The relative standard error of prediction (RSD) has been found to be within the acceptable limits for impurity determination. researchgate.netfapesp.br

Furthermore, NIR hyperspectral imaging has been employed to evaluate the spatial distribution of captopril disulfide within tablets, examining different layers and surfaces. nih.gov This advanced technique, combined with multivariate curve resolution (MCR), allows for the generation of concentration distribution maps, providing valuable insights into the degradation process and its uniformity throughout the product's shelf life. nih.gov

The table below summarizes the key parameters and findings from a representative study on NIR spectroscopy for captopril disulfide quantification.

| Parameter | Value/Method | Source |

| Analytical Technique | Near-Infrared (NIR) Diffuse Reflectance Spectroscopy | researchgate.netfapesp.br |

| Chemometric Model | Partial Least Squares (PLS) Regression | researchgate.netfapesp.br |

| Spectral Range | 14,000 - 3800 cm⁻¹ | researchgate.netfapesp.br |

| Reference Method | High-Performance Liquid Chromatography (HPLC) | researchgate.netfapesp.br |

| Pre-processing | Savitzky–Golay 1st derivative | researchgate.netfapesp.br |

| RMSEP | 0.074 mg per tablet | researchgate.netfapesp.br |

| RSD (repeatability) | 12% | researchgate.netfapesp.br |

Biophysical Characterization Techniques

Light Scattering for Investigation of Protein Aggregation Induced by Captopril Adducts

The formation of captopril adducts with proteins, such as the mixed disulfide between captopril and a cysteine residue on a protein, can induce structural alterations leading to protein aggregation. nih.gov Dynamic Light Scattering (DLS) is a key biophysical technique used to monitor these aggregation processes. researchgate.netdiva-portal.orgresearchgate.net DLS measures the fluctuations in scattered light intensity due to the Brownian motion of particles in a solution. This information is then used to determine the hydrodynamic radius (rH) and the size distribution of the particles, allowing for the detection and characterization of protein monomers, oligomers, and larger aggregates. diva-portal.orgnews-medical.netnih.gov

In studies investigating the interaction between captopril and proteins like human serum albumin (HSA), light scattering has been used to demonstrate that the binding of captopril can lead to the formation of protein aggregates. nih.govresearchgate.net The formation of a disulfide adduct at a cysteine residue, such as Cys34 in HSA, can trigger conformational changes that expose hydrophobic patches or reactive groups, promoting protein-protein interactions and subsequent aggregation. nih.govdiva-portal.org

The process of protein aggregation is a significant concern in the development of therapeutic proteins, as aggregates can lead to reduced efficacy and potential immunogenicity. diva-portal.orgbiocompare.com Light scattering techniques, including both dynamic light scattering (DLS) and static light scattering (SLS), are exceptionally sensitive for detecting large aggregates, even when they are present in small quantities. news-medical.net When coupled with separation techniques like size-exclusion chromatography (SEC), multi-angle light scattering (MALS) can provide absolute molecular weight measurements of the different species in solution, offering a comprehensive characterization of the aggregation state. researchgate.netnews-medical.net

| Technique | Application in Captopril Adduct Studies | Finding | Source |

| Dynamic Light Scattering (DLS) | Monitoring changes in particle size distribution of proteins upon interaction with captopril. | Binding of captopril to proteins like insulin leads to the formation of aggregates. | researchgate.net |

| Static Light Scattering (SLS) | Determining the second virial coefficient (B₂₂) to assess protein-protein interactions. | Can be used to predict the propensity of a protein to aggregate in the presence of captopril adducts. | biocompare.com |

| Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) | Separating and determining the absolute molecular weight of monomers and aggregates. | Confirms the identity and quantifies the distribution of monomeric and aggregated protein species. | researchgate.net |

Spectrofluorometric Methods for Captopril and Disulfide Metabolites

Spectrofluorometric methods, often coupled with high-performance liquid chromatography (HPLC), provide a highly sensitive and selective approach for the determination of captopril and its disulfide metabolites, including this compound, in biological matrices like plasma. nih.govsigmaaldrich.com Since captopril itself is not naturally fluorescent, these methods rely on a pre- or post-column derivatization step to introduce a fluorescent tag to the thiol group. researchgate.net

A common strategy involves the reduction of all disulfide forms (including captopril disulfide and protein-bound captopril) back to free captopril using a reducing agent such as sodium borohydride or tri-n-butylphosphine. nih.govsigmaaldrich.com This allows for the measurement of "total captopril." The free thiol is then reacted with a fluorogenic reagent. One such reagent is o-phthalaldehyde (OPA), which reacts with captopril in the presence of a primary amine (e.g., D-phenylalanine) to form a highly fluorescent isoindole derivative. nih.govresearchgate.net

The resulting fluorescent product can be separated on a reversed-phase HPLC column and detected with high sensitivity using a fluorescence detector. nih.gov Excitation and emission wavelengths are specific to the chosen fluorescent derivative; for the OPA derivative, typical wavelengths are around 235 nm for excitation and 440 nm for emission. nih.gov These methods can achieve low limits of quantitation, often in the low ng/mL range (e.g., 5 ng/mL), making them suitable for pharmacokinetic studies and therapeutic drug monitoring. nih.gov

The table below outlines a typical spectrofluorometric method for total captopril determination.

| Step | Description | Reagents/Parameters | Source |

| Reduction | Conversion of disulfide metabolites to free captopril. | Sodium borohydride | nih.gov |

| Derivatization | Reaction of the thiol group to form a fluorescent product. | o-phthalaldehyde (OPA) and D-phenylalanine | nih.gov |

| Separation | Chromatographic separation of the fluorescent derivative. | C18 reversed-phase HPLC | nih.gov |

| Detection | Fluorometric measurement of the derivative. | Excitation: ~235 nm, Emission: ~440 nm | nih.gov |

| Quantitation Limit | Lower limit of quantitation in plasma. | 5 ng/mL | nih.gov |

Electron Microscopy for Observing Morphological Changes in Proteins Upon Adduct Formation

Electron microscopy (EM), including Transmission Electron Microscopy (TEM) and Atomic Force Microscopy (AFM), provides direct visualization of the morphological changes that occur in proteins as a result of aggregation induced by the formation of captopril adducts. nih.govnih.gov While light scattering techniques provide information on the size and distribution of aggregates in solution, EM offers high-resolution imaging of the aggregate structures themselves.

Studies have shown that when proteins like human serum albumin (HSA) are treated with captopril, significant morphological changes can be observed. nih.gov The covalent modification of cysteine residues by captopril can lead to protein unfolding and subsequent assembly into distinct aggregate morphologies. nih.gov For instance, TEM has been used to visualize the transformation of native protein structures into amorphous aggregates or more ordered fibrillar structures upon incubation with captopril. nih.gov

In a study investigating the effect of captopril on human lysozyme fibrillation, TEM and AFM were used to confirm that captopril could inhibit the formation of typical needle-like amyloid fibrils. nih.gov In the context of captopril-induced aggregation, these techniques can similarly be used to characterize the structure of the resulting aggregates. For example, after incubation with captopril, HSA has been shown to form aggregate structures that are visible under electron microscopy, confirming that the drug-protein adduct formation leads to tangible changes in protein morphology. nih.gov These visual data are crucial for understanding the mechanisms of aggregation and the nature of the aggregated species.

| Microscopy Technique | Information Provided | Observation in Captopril-Protein Adduct Studies | Source |

| Transmission Electron Microscopy (TEM) | High-resolution 2D projection images of aggregate morphology. | Visualization of amorphous or fibrillar protein aggregates formed after treatment with captopril. | nih.govnih.gov |

| Atomic Force Microscopy (AFM) | High-resolution 3D topographical imaging of aggregates. | Characterization of the size and shape (e.g., height, width) of individual aggregates or fibrils. | nih.gov |

Other Specialized Analytical Approaches

Photochemiluminescence Technique for Assessing Antioxidant Capacity of Thiol-Containing Compounds

The photochemiluminescence (PCL) technique is a method used to quantify the in vitro antioxidant capacity of various substances, including thiol-containing compounds like captopril and its cysteine disulfide derivative. rjor.roresearchgate.net The principle of the method is based on the inhibition of a chemiluminescent reaction. researchgate.net Specifically, the reaction involves the photo-induced generation of superoxide radicals, which then react with a photosensitizer, such as luminol, to produce light. Antioxidant compounds present in the sample scavenge these free radicals, thereby diminishing the intensity of the light emission. rjor.roresearchgate.net The degree of inhibition is directly correlated with the antioxidant capacity of the substance being tested. rjor.ro

Studies utilizing this technique have investigated a range of bivalent sulfur compounds, including those with free sulfhydryl (-SH) groups like captopril and cysteine, and those with oxidized SH groups, such as cystine (a molecule structurally related to this compound). rjor.roresearchgate.net Research has consistently shown that compounds with free thiol groups, like captopril, effectively inhibit the PCL reaction, demonstrating their ability to act as antioxidants. rjor.roresearchgate.net In contrast, compounds with oxidized thiol groups (disulfides) show significantly less or no inhibitory effect, indicating a lower antioxidant capacity. rjor.ro

This technique is valuable for differentiating the antioxidant potential between the reduced (thiol) and oxidized (disulfide) forms of a compound. For instance, the antioxidant activity of captopril has been observed even at concentrations as low as 10⁻⁵ M. rjor.ro The PCL assay provides a sensitive and quantitative measure of the ability of compounds like captopril and this compound to counteract oxidative stress. rjor.ro

The table below summarizes findings from a PCL study on thiol-containing compounds.

| Compound Type | Example(s) | PCL Inhibition (Antioxidant Capacity) | Source |

| Free Thiol (-SH) | Captopril, Cysteine, Glutathione (B108866) | Strong inhibition, indicating significant antioxidant activity. | rjor.roresearchgate.net |

| Oxidized Thiol (S-S) | Cystine | Little to no inhibition, indicating low antioxidant activity. | rjor.roresearchgate.net |

| Methylated Thiol (-S-CH₃) | Methionine | No inhibition. | rjor.roresearchgate.net |

Biochemical Interactions and Molecular Reactivity Studies

Interaction with Thiol-Containing Proteins and Peptides

The thiol group in captopril (B1668294) is known to facilitate thiol-disulfide exchange reactions, a key mechanism in protein modification. nih.gov This reactivity allows captopril and its disulfide forms to interact with cysteine residues in various proteins, leading to covalent modifications.

Human Serum Albumin (HSA) is the most abundant protein in human plasma and contains a single free cysteine residue at position 34 (Cys34), which is a primary target for modification by reactive thiol compounds. nih.gov

Research has demonstrated that captopril forms a disulfide adduct with the Cys34 residue of HSA. nih.gov This covalent modification occurs through a thiol-disulfide exchange mechanism, where the thiol group of captopril interacts with the free thiol of Cys34. This interaction is significant as Cys34 is considered the most redox-sensitive amino acid in plasma, possessing antioxidant properties. nih.gov Mass spectrometric analysis has been instrumental in confirming the formation of this captopril-HSA disulfide adduct. nih.gov

The formation of the captopril-Cys34 disulfide adduct induces notable changes in the structural integrity of HSA. nih.gov Biophysical studies have revealed that this modification leads to structural alterations, aggregation, and morphological changes in the albumin molecule. nih.gov Specifically, a transformation in the secondary structure of HSA from an alpha-helix to a beta-sheet conformation has been observed upon interaction with captopril. nih.gov

This structural perturbation has a direct consequence on the protein's susceptibility to enzymatic degradation. It has been shown that the formation of the disulfide adduct increases the protease susceptibility of HSA to trypsin. nih.gov Molecular dynamics studies have further elucidated that the disulfide adduct formation at Cys34 is responsible for these secondary structural changes. nih.gov

Table 1: Impact of Captopril-Cysteine Disulfide Adduct Formation on Human Serum Albumin (HSA)

| Parameter | Observation | Reference |

| Adduct Formation Site | Cysteine-34 (Cys34) residue | nih.gov |

| Structural Changes | Alteration of secondary structure (α-helix to β-sheet), aggregation, morphological changes | nih.govnih.gov |

| Protease Susceptibility | Increased susceptibility to trypsin digestion | nih.gov |

Insulin (B600854), a crucial hormone in glucose metabolism, is composed of two polypeptide chains (A and B) linked by two interchain disulfide bonds. The A chain also contains one intrachain disulfide bond. nih.gov The cysteine residues forming these bonds are targets for modification by captopril.

Captopril has been shown to reduce both the interchain and intrachain disulfide bonds in insulin. nih.gov This reduction leads to the separation of the A and B chains of the insulin molecule. nih.govacs.org The reactive thiol group of captopril facilitates a disulfide-thiol exchange reaction with the disulfide bridges of insulin. nih.gov Mass spectrometric analyses have confirmed the cleavage of these bonds by showing the appearance of peaks corresponding to the individual A and B chains upon treatment with captopril. nih.gov This interaction is not preferential, meaning captopril can facilitate the cleavage of any of the disulfide bonds within the insulin molecule. nih.govacs.org

Following the reduction of the disulfide bonds, captopril can form covalent adducts with the newly exposed thiol groups of the cysteine residues. nih.gov Liquid chromatography tandem mass spectrometry (LC-MS/MS) has been employed to identify the specific sites of these modifications. nih.govnih.gov

Research has identified that captopril modifies a total of four cysteine residues in insulin: two in the A chain and two in the B chain. nih.govnih.gov Specifically, the modified residues are Cys6 and Cys7 in the A chain, and Cys7 and Cys19 in the B chain. nih.govacs.orgnih.gov The formation of these adducts results in an increase in the mass of the A and B chains, which has been quantified by mass spectrometry. nih.gov

Table 2: Captopril-Induced Modifications of Insulin Cysteine Residues Identified by Mass Spectrometry

| Insulin Chain | Modified Cysteine Residue | Analytical Method | Finding | Reference |

| A Chain | Cys6 | LC-MS/MS | Covalent adduct formation with captopril | nih.govacs.orgnih.gov |

| A Chain | Cys7 | LC-MS/MS | Covalent adduct formation with captopril | nih.govacs.orgnih.gov |

| B Chain | Cys7 | LC-MS/MS | Covalent adduct formation with captopril | nih.govacs.orgnih.gov |

| B Chain | Cys19 | LC-MS/MS | Covalent adduct formation with captopril | nih.govacs.orgnih.gov |

Insulin Disulfide Bond Modification

Induction of Protein Aggregation and Fibril Formation In Vitro by Captopril-Induced Modification

Captopril, a molecule containing a reactive thiol group, can induce structural modifications in proteins, leading to aggregation and the formation of fibrillar structures in vitro. This process is primarily initiated by a thiol-disulfide exchange reaction between captopril and cysteine residues within a protein. Studies involving proteins such as insulin and immunoglobulin G (IgG) have demonstrated that captopril can reduce and modify their cysteine residues. acs.org

The interaction begins with captopril's thiol group attacking a protein's disulfide bonds. acs.org This reaction cleaves the disulfide bridge, which is often crucial for maintaining the protein's native three-dimensional structure. For instance, in the case of insulin, captopril has been shown to modify cysteine residues involved in both inter-chain and intra-chain disulfide bonds, suggesting it does not have a strong preference for a specific type of disulfide linkage. acs.org The cleavage of these bonds disrupts the protein's tertiary and quaternary structure, leading to partial unfolding.

These unfolded or misfolded protein intermediates are thermodynamically unstable and tend to expose hydrophobic regions that are normally buried within the protein's core. mdpi.com This exposure facilitates intermolecular interactions, causing the proteins to associate with one another and form non-covalent aggregates. acs.orgmdpi.com The formation of these aggregates is a hallmark of many protein misfolding diseases. mdpi.com In laboratory settings, this captopril-induced aggregation has been observed through various biophysical and electrophoretic assays. acs.org While captopril itself can induce aggregation, this process may be exacerbated by external factors like UV-B irradiation, which can also promote the formation of disulfide bonds and changes in protein secondary structure. researchgate.net

| Protein Studied | Mechanism of Interaction | Observed Outcome | Experimental Techniques | Reference |

|---|---|---|---|---|

| Insulin | Thiol-disulfide exchange reaction, reducing both inter- and intra-chain disulfide bonds. | Modification of cysteine residues, structural changes, and formation of protein aggregates. | Mass Spectrometry, Electrophoresis, Biophysical Assays | acs.org |

| Immunoglobulin G (IgG) | Reduction of disulfide bridges linking the protein's subunits. | Separation of IgG subunits and modulation of quaternary structure. | Electrophoresis | acs.org |

| Human Serum Albumin (HSA) | Interaction leading to changes in secondary structure. | Potential for disulfide formation and structural alteration, especially under UV-B exposure. | Raman Spectroscopy | researchgate.net |

Role in Protein Redox State Modulation

The thiol group of captopril makes it an active participant in the redox chemistry of proteins, significantly influencing their thiol/disulfide equilibrium and, consequently, their conformation. The stability of many proteins, particularly those in extracellular environments, is heavily dependent on the covalent disulfide bonds formed between cysteine residues. nih.gov Captopril can directly perturb this balance through thiol-disulfide exchange reactions. acs.org

Studies using mass spectrometry and computational modeling on insulin have confirmed that captopril-induced reduction of disulfide bridges leads to substantial structural alterations. acs.org Molecular dynamics simulations further support these findings, indicating that the binding of captopril induces conformational changes in the protein. acs.org Similarly, the reduction of inter-chain disulfide bonds in multimeric proteins like IgG by captopril directly modulates their quaternary structure, causing dissociation of subunits. acs.org The conformational impact is not limited to captopril; its oxidized form, captopril disulfide, also possesses a distinct conformation, with a folded side chain compared to the extended side chain of captopril, which could influence its own interactions with biomolecules. nih.gov The inherent reactivity of a protein's disulfide bonds can be influenced by the local strain and torsional energy of the bond; those with higher energy are more susceptible to reduction and subsequent conformational changes. nih.gov

| Protein | Effect on Redox State | Conformational Impact | Reference |

|---|---|---|---|

| Insulin | Reduction of inter- and intra-chain disulfide bonds. | Disruption of tertiary and quaternary structure; leads to unfolding. | acs.org |

| Immunoglobulin G (IgG) | Reduction of inter-subunit disulfide bonds. | Dissociation of subunits; modulation of quaternary structure. | acs.org |

| General Proteins | Shifts thiol/disulfide equilibrium towards the reduced state. | Increases conformational entropy of the unfolded state, decreasing overall protein stability. | nih.gov |

Enzyme-Mediated Reactions (Beyond Therapeutic Enzyme Inhibition)

Papain is a well-characterized cysteine protease, an enzyme whose catalytic activity is dependent on a free thiol group from a cysteine residue (Cys25) in its active site. stemcell.comnih.gov The enzyme is often found in an inactive or latent state where this critical thiol group is oxidized, commonly forming a disulfide bond, either with another cysteine residue or with a small thiol-containing molecule like cysteine. stemcell.comcapes.gov.br To become catalytically active, the enzyme requires a reducing agent to cleave this disulfide bond and regenerate the free, nucleophilic sulfhydryl group of Cys25. stemcell.comresearchgate.net

Thiol-containing compounds are effective activators of papain. Captopril, by virtue of its free thiol group, can function in this capacity. The activation mechanism involves a thiol-disulfide exchange reaction. Captopril attacks the disulfide bond involving the active site Cys25 of the inactive papain. This reaction reduces the papain cysteine, liberating its active thiol group, while the captopril molecule becomes oxidized. This process restores the enzyme's ability to perform catalysis. stemcell.comresearchgate.net The necessity of a reducing environment for papain activity is a fundamental characteristic of this class of proteases. stemcell.com The reversible nature of this process has been demonstrated in studies where the active site thiol is intentionally blocked (inactivated) and subsequently reactivated by treatment with a reducing agent. nih.gov

| Step | Description | Role of Captopril | Reference |

|---|---|---|---|

| 1 | Papain exists in an inactive, oxidized state. The active site Cys25 thiol is part of a disulfide bond. | N/A | stemcell.comcapes.gov.br |

| 2 | A reducing agent is introduced. | Captopril acts as the reducing agent. | stemcell.com |

| 3 | The reducing agent's thiol group attacks the disulfide bond on papain via a thiol-disulfide exchange reaction. | The thiol group of captopril attacks the disulfide, reducing the Cys25 residue. | researchgate.net |

| 4 | The active site Cys25 is regenerated as a free sulfhydryl group, and the enzyme becomes catalytically active. | Captopril is consumed (oxidized) in the reaction, resulting in active papain. | stemcell.comnih.gov |

Computational and Theoretical Chemistry Investigations

Molecular Modeling and Docking Studies

Molecular modeling and docking are fundamental computational techniques used to predict how molecules like captopril (B1668294) and its disulfide adducts interact with biological macromolecules, primarily proteins. These methods are crucial for understanding the noncovalent forces that govern these interactions and for identifying the specific sites where binding occurs.

Computational studies have been instrumental in detailing the noncovalent interactions between captopril and various biomolecules. These interactions, though weaker than covalent bonds, are collectively vital for the stable binding of a ligand to a protein. Docking studies on insulin (B600854), for instance, have revealed that captopril engages in a variety of noncovalent interactions. acs.orgresearchgate.net These include hydrophobic interactions, hydrogen bonds, and salt bridges. acs.org Specifically, when captopril binds to insulin, hydrophobic interactions have been noted with residues such as Val3 and Glu17. researchgate.net Hydrogen bonds, which are critical for the specificity of binding, have been observed forming between the oxygen of captopril and the hydrogen of Asn21, as well as between the oxygen of Gly8 and a hydrogen on captopril. acs.org

Similar computational approaches have been used to study captopril's interactions with other proteins, such as MMP9 and LCN2, which are associated with bladder cancer. nih.gov Molecular docking analyses identified key interactions at the active sites, including hydrogen bonds and hydrophobic interactions with specific amino acid residues. nih.gov Furthermore, crystallographic studies of captopril disulfide, a dimer of captopril, show the presence of intermolecular O-H···O, C-H···O, S-H···O, and C-H···S interactions, which contribute to the stability of its three-dimensional crystal lattice. nih.gov

A primary goal of molecular docking is to identify the most probable binding location and orientation (or "pose") of a ligand on a target protein. For the interaction between captopril and insulin, site-specific docking was performed near the protein's cysteine disulfide bonds. acs.org This approach identified two primary binding sites. acs.orgresearchgate.net Site 1 involves interactions with residues Gly8 and Val3, while Site 2 involves interactions with Asn21, Arg22, and Glu17. acs.orgresearchgate.net

In studies involving other protein targets, docking simulations have successfully pinpointed the active binding pockets. For the protein MMP9, captopril was found to interact with residues Tyr179, Pro421, and Tyr423. nih.gov For the LCN2 protein, the key interacting residues were identified as Tyr78, Tyr106, Phe145, Lys147, and Lys156. nih.gov These computational predictions are essential for understanding the mechanism of action and for the rational design of new inhibitors. nih.gov

| Protein Target | Binding Site Residues | Interaction Types | Reference |

|---|---|---|---|

| Insulin (Site 1) | Gly8, Val3 | Hydrogen Bond, Hydrophobic | acs.orgresearchgate.net |

| Insulin (Site 2) | Asn21, Arg22, Glu17 | Hydrogen Bond, Hydrophobic | acs.orgresearchgate.net |

| MMP9 | Tyr179, Pro421, Tyr423 | Hydrogen Bond, Hydrophobic | nih.gov |

| LCN2 | Tyr78, Tyr106, Phe145, Lys147, Lys156 | Hydrogen Bond, Hydrophobic | nih.gov |

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a dynamic view of molecular systems, allowing researchers to observe the time-dependent behavior of atoms and molecules. This technique is particularly valuable for studying how the binding of a ligand like captopril can induce structural changes in a protein and for analyzing the conformational flexibility of the captopril-cysteine disulfide adduct itself.

MD simulations have provided compelling evidence that captopril can induce significant structural changes in the proteins it interacts with. acs.orgnih.gov In the case of insulin, simulations were performed on systems with one or two captopril molecules bound, as well as a control system without captopril. acs.orgnih.gov The results showed that captopril binding leads to the formation of transient β-bridges and β-sheets in both the A and B chains of insulin. nih.gov These structural alterations are believed to be the basis for the experimentally observed aggregation and fibril formation of insulin in the presence of captopril. nih.govnih.gov

However, computational simulations using Monte Carlo methods to find the minimum-energy conformation in an aqueous phase reveal a different picture. nih.gov The optimized conformations in solution differ from those observed in the crystal, indicating that the molecule's environment significantly influences its shape. nih.gov This flexibility is crucial for its interaction with diverse biological targets.

| Compound | Feature | Solid-State Conformation (X-ray) | Aqueous Phase Conformation (Calculated) | Reference |

|---|---|---|---|---|

| Captopril | Proline Ring | Envelope | Differs from crystallographic data | nih.govresearchgate.net |

| Captopril Disulfide | Proline Ring | Envelope and deformed Half-chair | nih.govresearchgate.net | |

| Captopril | Side Chain | Extended | Differs from crystallographic data | nih.govresearchgate.net |

| Captopril Disulfide | Side Chain | Folded | nih.govresearchgate.net |

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, such as Density Functional Theory (DFT), allow for a highly accurate investigation of the electronic structure and energetics of molecules. tandfonline.comresearchgate.net These methods have been applied to captopril and its disulfide dimer to understand their relative stability and electronic properties.

Solid-state DFT calculations have shown that the formation of captopril disulfide from two captopril molecules is an energetically favorable process. researchgate.netsibran.ru The results indicate that the captopril disulfide dimer is approximately 30 kcal/mol more stable than two separate captopril molecules. researchgate.netsibran.ru This inherent stability helps explain why captopril is susceptible to oxidation to form this dimer. researchgate.net

Furthermore, analysis of the total density of states (DOS), a measure of how many electronic states are available at each energy level, reveals differences in the electronic structure of the two compounds. researchgate.netsibran.ru For captopril, the valence band (the highest energy band containing electrons) has a significant contribution from the sulfur atom of the thiol group. researchgate.netsibran.ru In contrast, for captopril disulfide, the oxygen atoms are the most important contributors to the valence band. researchgate.netsibran.ru This shift in electronic distribution upon disulfide bond formation underlies the differences in their chemical reactivity and interactions.

Elucidation of Molecular Structure and Conformational Preferences of Captopril Disulfide

The three-dimensional structure of captopril disulfide is complex, featuring two proline rings and a central disulfide bridge. Theoretical calculations, alongside X-ray crystallography, have been instrumental in understanding its preferred spatial arrangement.

Single-crystal X-ray diffraction analysis reveals that captopril disulfide crystallizes in the monoclinic space group P2(1). nih.gov The molecular geometry is distinct from its parent compound, captopril. Key differences arise in the conformation of the five-membered proline rings and the orientation of the side chains. While captopril's proline ring typically adopts an envelope conformation, the dimer, captopril disulfide, exhibits both envelope and slightly deformed half-chair conformations in its crystal structure. nih.govresearchgate.net Furthermore, the side chain containing the sulfur atom is folded in captopril disulfide, contrasting with the extended conformation seen in captopril. nih.gov

Computational studies using Monte Carlo methods for a minimum-energy conformational search in an aqueous phase suggest that the most stable conformations in solution differ from those observed in the solid crystalline state. nih.govresearchgate.net This indicates that the molecular conformation is influenced by its immediate environment, with intermolecular interactions in the crystal lattice playing a significant role in determining the solid-state structure. nih.gov The disulfide bridge itself adopts a skewed nonplanar configuration. researchgate.net

| Feature | Captopril | Captopril Disulfide |

|---|---|---|

| Proline Ring Conformation | Envelope | Envelope and deformed half-chair |

| Side Chain Conformation | Extended | Folded |

Stability of Isomers (e.g., Cis-Trans Isomers) of Captopril Disulfide

Like other molecules containing proline, captopril disulfide can exist as cis-trans isomers due to restricted rotation around the amide bonds. researchgate.net As captopril disulfide is a dimer with two such bonds, it can exist in three distinct isomeric forms: trans-trans, cis-trans, and cis-cis. nih.gov

Theoretical calculations based on Gibbs free energy have been performed to determine the relative stability of these isomers. The results indicate that the trans-trans isomer is the most energetically stable form. researchgate.netresearchgate.net The cis-trans isomer is the next most stable, suggesting a clear energetic preference for the trans configuration around the amide linkages. researchgate.netresearchgate.net This is consistent with observations for the parent captopril molecule, which also exists predominantly in the trans form in solution. researchgate.net

Furthermore, Density Functional Theory (DFT) calculations performed on the solid state indicate that the formation of captopril disulfide is an energetically favorable process. The calculations show that captopril disulfide is approximately 30 kcal·mol⁻¹ more stable than two separate captopril molecules, providing a thermodynamic rationale for the oxidative dimerization of captopril. researchgate.netsibran.ru

| Isomer | Relative Stability |

|---|---|

| trans-trans | Most Stable |

| cis-trans | Intermediate Stability |

| cis-cis | Least Stable |

Acidic Properties and Electron Density Distribution Analysis

The acidic nature of captopril disulfide is attributed to its two carboxylic acid groups. While the pKa values for captopril's carboxylic acid and sulfhydryl groups are approximately 3.7 and 9.8, respectively, the dimerization alters the electronic environment. fiocruz.br The removal of the acidic thiol protons to form the disulfide bond means the primary acidic sites on captopril disulfide are the two carboxyl groups.

Computational methods such as DFT are used to analyze the electronic structure, including the distribution of electron density and the nature of frontier molecular orbitals (HOMO and LUMO). Analysis of the total density of states (DOS) has revealed a significant shift in electronic contributions upon dimerization. researchgate.netsibran.ru For captopril, the valence band contains a substantial contribution from the sulfur atom of the thiol group. researchgate.netsibran.ru In contrast, for captopril disulfide, the oxygen atoms of the carboxyl and amide groups become the most important contributors to the valence band. researchgate.netsibran.ru

The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of chemical reactivity and kinetic stability. nih.gov A smaller HOMO-LUMO gap suggests higher reactivity. Molecular electrostatic potential (MEP) maps can also be calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. karlancer.com These analyses provide a theoretical foundation for understanding the molecule's reactivity and interaction with biological targets.

Vibrational Properties and Spectral Analysis of Captopril Disulfide

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrations of chemical bonds. Computational methods are essential for assigning the observed spectral bands to specific molecular motions.

The most definitive spectral change upon the formation of captopril disulfide from captopril is the disappearance of the S-H stretching vibration band. researchgate.netsibran.ru In the IR and Raman spectra of captopril, this band appears around 2566 cm⁻¹. researchgate.netsibran.ru This band is absent in the spectra of captopril disulfide. Concurrently, a new band assigned to the S-S disulfide bond stretching vibration, ν(S-S), appears in the Raman spectrum at approximately 512 cm⁻¹. researchgate.netsibran.runih.gov This provides clear experimental and theoretical confirmation of the disulfide linkage.

DFT calculations have been used to simulate the vibrational spectra and perform complete vibrational assignments based on the potential energy distribution (PED) of the vibrational modes. researchgate.net These calculations confirm the assignments of other key functional groups, such as the carbonyl stretching modes of the carboxylic acid and amide groups.

| Vibrational Mode | Assignment | Captopril (Observed) | Captopril Disulfide (Observed) |

|---|---|---|---|

| ν(S-H) | Sulfhydryl Stretch | ~2566 | Absent |

| ν(S-S) | Disulfide Stretch | Absent | ~512 (Raman) |

| ν(C=O) | Carboxylic Acid Stretch | - | ~1742-1746 |

| ν(C=O) | Amide I Stretch | - | ~1600-1602 |

| ν(C-S) | Carbon-Sulfur Stretch | - | ~670 (Raman) |

Stability and Degradation Chemistry of Captopril Cysteine Disulfide Non Clinical Degradation Studies

Identification of Degradation Pathways and Products

The chemical stability of captopril (B1668294), a thiol-containing compound, is a critical aspect of its pharmaceutical profile. In non-clinical settings, its degradation primarily occurs through oxidative pathways, leading to the formation of various disulfide-containing species.

The principal degradation product of captopril is its symmetrical dimer, captopril disulfide. caymanchem.comfiocruz.br This transformation occurs via the oxidation of the sulfhydryl (-SH) group present in two captopril molecules, which results in the formation of a disulfide (S-S) bond. ingentaconnect.comresearchgate.net This oxidative degradation pathway is a common fate for thiol-containing drugs, and captopril disulfide is often found as a potential impurity in commercial captopril preparations. caymanchem.com The reaction is characterized as a free-radical-initiated process that can involve autooxidation and catalysis by metal ions. ingentaconnect.com The formation of captopril disulfide from captopril is considered a key indicator of the drug's degradation. fiocruz.br

In addition to the formation of the symmetrical captopril disulfide, captopril can also react with other thiol-containing molecules to form mixed disulfides. A significant example is the formation of captopril-cysteine disulfide. smpdb.ca This occurs when the sulfhydryl group of captopril undergoes a thiol-disulfide exchange reaction with cysteine, another amino acid containing a thiol group. nih.gov The metabolism of captopril can involve the formation of such mixed disulfides with endogenous thiols like cysteine and glutathione (B108866). nih.gov While this is a known metabolic pathway, the formation of these mixed disulfides can also occur as part of the chemical degradation process in non-clinical environments where such reactive species are present. smpdb.canih.gov These mixed disulfides can be considered as intermediates in the complex degradation cascade of captopril.

Factors Influencing Chemical Stability

The stability of captopril and the rate of its conversion to this compound and other disulfide products are significantly influenced by several environmental factors.